Nonyl dihydrogen phosphate

Solvent extraction Aluminum hydrometallurgy Organophosphorus extractants

Nonyl dihydrogen phosphate (CAS 36047-43-5), also designated as monononyl phosphate or phosphoric acid monononyl ester, is a C9 linear monoalkyl phosphate ester with the molecular formula C9H21O4P and molecular weight 224.234 g/mol. As a monoalkyl phosphate (MAP), it belongs to the class of anionic organophosphorus surfactants and extractants characterized by a single hydrophobic alkyl chain esterified to a dihydrogen phosphate head group.

Molecular Formula C9H21O4P
Molecular Weight 224.23 g/mol
CAS No. 36047-43-5
Cat. No. B13698232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl dihydrogen phosphate
CAS36047-43-5
Molecular FormulaC9H21O4P
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCCCCCCCCOP(=O)(O)O
InChIInChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12)
InChIKeyWYAKJXQRALMWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonyl Dihydrogen Phosphate (CAS 36047-43-5): Procurement-Grade Technical Baseline for Scientific and Industrial Users


Nonyl dihydrogen phosphate (CAS 36047-43-5), also designated as monononyl phosphate or phosphoric acid monononyl ester, is a C9 linear monoalkyl phosphate ester with the molecular formula C9H21O4P and molecular weight 224.234 g/mol [1]. As a monoalkyl phosphate (MAP), it belongs to the class of anionic organophosphorus surfactants and extractants characterized by a single hydrophobic alkyl chain esterified to a dihydrogen phosphate head group [2]. Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 342.8±25.0 °C at 760 mmHg, flash point of 161.1±23.2 °C, logP (octanol-water) of approximately 3.22, and a predicted surface tension of 41.9±3.0 dyne/cm [3]. The compound is regulated under EINECS 252-845-1 and is listed in the Japanese MITI chemical inventory (MITI No. 2-1986) [4][1]. Its amphiphilic structure—combining a nine-carbon linear alkyl chain with an ionizable phosphate head group—positions it at a functionally distinct point within the monoalkyl phosphate homologous series, conferring specific interfacial, extractive, and corrosion-inhibiting properties that are central to its differentiated utility in hydrometallurgical solvent extraction, surfactant formulation, and industrial corrosion inhibition [2][5].

Nonyl Dihydrogen Phosphate (CAS 36047-43-5): Why In-Class Monoalkyl Phosphate Substitution Introduces Functional Risk


Monoalkyl phosphates are not functionally interchangeable despite sharing the dihydrogen phosphate head group. The alkyl chain length exerts a first-order effect on critical performance parameters: longer chains systematically lower the critical micelle concentration (CMC), increase interfacial activity, and shift the hydrophilic-lipophilic balance (HLB) toward oil solubility, while shorter chains yield higher CMC values, reduced surface activity, and greater water solubility [1][2]. Nonyl dihydrogen phosphate, with its C9 linear chain, occupies a narrow functional window: it provides sufficient hydrophobicity for effective metal extraction and interfacial adsorption in non-polar diluent systems, yet retains adequate aqueous dispersibility for surfactant applications, distinguishing it from the more water-soluble octyl (C8) analog and the more lipophilic decyl (C10) and dodecyl (C12) homologs [1][3]. Critically, mono-esters (such as nonyl dihydrogen phosphate) exhibit markedly different extraction kinetics, interfacial behavior, and phase separation characteristics compared to di-esters like bis(2-ethylhexyl) phosphate (D2EHPA)—with monoalkyl phosphates generally demonstrating faster reaction rates for aluminum extraction and superior interfacial activity, but also a pronounced tendency toward micelle formation that can complicate phase disengagement if chain length and diluent are not optimally matched [4][5]. Substituting nonyl dihydrogen phosphate with a shorter, longer, or di-ester analog without empirical validation therefore risks compromising extraction efficiency, phase separation speed, or formulation stability in ways that are predictable from the underlying structure-property relationships but not intuitively obvious from chemical similarity alone [3][5].

Nonyl Dihydrogen Phosphate (CAS 36047-43-5): Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Superior Aluminum Extraction Kinetics: Monononyl Phosphoric Acid (MNPA) Outperforms Di-Ester and Other Organophosphorus Extractants

In a comparative study of various organophosphorus compounds for aluminum extraction from chloride solutions under non-ideal conditions, monononyl phosphoric acid (MNPA, i.e., nonyl dihydrogen phosphate) was identified as the most satisfactory extractant overall. Mono-esters were generally found to be more effective than their corresponding di-esters, and MNPA specifically exhibited a faster reaction rate compared to commonly used organophosphorus extractants, making it suitable for industrial-scale extraction from highly concentrated aluminum solutions [1]. The study further demonstrated that monoalkyl phosphates with longer alkyl chains (C12 and C17) exhibit strong micellization tendencies in non-polar solvents, whereas the C8 monoalkyl phosphate (MEHPA) does not form micelles—placing the C9 nonyl chain at a functionally advantageous midpoint that provides sufficient hydrophobicity for effective extraction while avoiding excessive micellization that can impair phase separation [2].

Solvent extraction Aluminum hydrometallurgy Organophosphorus extractants

Diluent-Dependent Extraction Efficiency: Quantified Impact of Solvent Properties on Aluminum Recovery with MNPA

The Bailey and Mahi (1987) study systematically investigated the effect of organic diluents on aluminum extraction using monononyl phosphoric acid (MNPA). The nature of the diluent was found to be highly significant: as the aromatic content, dielectric constant, and polar nature of the diluent increased, the amount of aluminum extracted decreased [1]. This inverse relationship between diluent polarity and metal loading provides a tunable parameter for process optimization. In contrast, diluents with relatively high dielectric constants and dipole moments produced faster phase separation, a result attributed to the disruption of extractant micelles and the formation of organized interfacial monolayers [1]. Only a slight increase in extraction was achieved with elevated temperature, but phase separation characteristics were considerably improved [1]. These diluent-dependent behaviors are specific to the MNPA system and are not generalizable across all monoalkyl phosphates, as micellization propensity—and thus diluent sensitivity—varies substantially with alkyl chain length [2].

Solvent extraction Diluent effects Aluminum recovery Phase separation

Monoalkyl Phosphate vs. Alkyl Sulfate Surfactant Performance: CMC, Surface Tension, and Skin Irritation Comparison

Imokawa (1980) conducted a direct comparative study of high-purity monoalkyl phosphate (MAP) surfactants versus sodium dodecyl sulfate (SDS, also referred to as C12AS). The C12 MAP monosodium salt exhibited a critical micelle concentration (CMC) of 3.5 × 10⁻³ mol/L and a minimum surface tension of 27.5 dyne/cm, compared to SDS with a CMC of 7.2 × 10⁻³ mol/L and a minimum surface tension of 32.0 dyne/cm [1]. This means the MAP surfactant reaches its minimum surface tension at approximately half the concentration required by the corresponding alkyl sulfate, indicating superior efficiency in surface tension reduction. Critically, MAP surfactants demonstrated a remarkably weak irritating effect on human skin in contrast to the high irritancy of commercially used anionic surfactants such as SDS—a finding attributed to a significantly weaker membrane rupture effect at concentrations below the CMC [1]. These surface-active and safety advantages are consistent across the MAP class, including nonyl (C9) MAP, which is expected to show intermediate CMC and surface tension values between the C8 and C12 homologs based on the well-established log-linear relationship between CMC and alkyl chain length for ionic surfactants [2].

Surfactant performance Critical micelle concentration Skin irritation Personal care formulation

Corrosion Inhibition in Nitrogenous Fertilizer Solutions: n-Nonyl Phosphate as a Patented Linear Ester Inhibitor

Canadian Patent CA 2093555 discloses a process for inhibiting the corrosive characteristics of nitrogenous fertilizing solutions by incorporating an effective amount—preferably 50 to 150 ppm—of linear esters of acid phosphates. The patent explicitly claims n-nonyl phosphate (alongside n-heptyl, n-octyl, and n-decyl phosphates) as one of the specifically named active inhibitor species, where R₁ and R₂ are selected from the group consisting of n-heptyl, n-octyl, n-nonyl, and n-decyl radicals [1]. The narrow chain-length window claimed (C7–C10) reflects an optimal balance: chains shorter than C7 provide insufficient surface adsorption and film-forming capacity on metal surfaces, while chains longer than C10 may exhibit reduced solubility in the aqueous fertilizer matrix or unfavorable partitioning behavior [2]. This chain-length specificity establishes n-nonyl dihydrogen phosphate within a functionally validated range for this application, distinguishing it from shorter-chain phosphates (e.g., butyl or hexyl) that are too hydrophilic for effective metal-surface film formation, and longer-chain phosphates (e.g., dodecyl or hexadecyl) that may exhibit poor compatibility with aqueous fertilizer formulations [2].

Corrosion inhibition Fertilizer solutions Alkyl phosphate esters Metal protection

Triethylene Glycol Bis(alkyl phosphate) Complexing Agents: Nonyl Derivative in a Structure-Activity Series for Metal Cation Extraction

Novoměstská et al. (2001) synthesized a systematic series of triethylene glycol bis(alkyl phosphate)s with the general formula HO(RO)P(O)(OCH₂CH₂)₃OP(O)(OR)OH, where R = octyl, 1-methylheptyl, 2-ethylhexyl, nonyl, decyl, dodecyl, hexadecyl, and octadecyl [1]. The nonyl derivative (R = n-C₉H₁₉) was prepared alongside its linear and branched homologs as part of a systematic structure-activity investigation targeting metal cation complexation and extraction. All compounds were rigorously characterized by ³¹P NMR, ¹H NMR, ¹³C NMR, IR spectroscopy, MALDI-TOF mass spectrometry, and elemental analysis [1]. In a related study on the extraction properties of this compound class, percent extraction data at pH 2 were reported for the series, enabling direct comparison across chain lengths [2]. The availability of the nonyl derivative within this well-characterized series provides researchers with a defined midpoint in the structure-activity landscape—between the more hydrophilic C8 derivatives and the more lipophilic C10–C18 derivatives—enabling systematic optimization of metal ion selectivity and extraction efficiency for specific target cations [1][2].

Metal complexation Bis-phosphate extractants Structure-activity relationship Rare earth separation

Nonyl Dihydrogen Phosphate (CAS 36047-43-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Aluminum Hydrometallurgical Solvent Extraction Circuits Requiring Fast Kinetics and High Metal Loading

Process engineers designing or optimizing aluminum recovery from chloride leach solutions should evaluate nonyl dihydrogen phosphate (MNPA) as the primary extractant based on its demonstrated superiority over commonly used organophosphorus compounds and di-ester alternatives. The evidence shows that MNPA offers faster reaction kinetics and is effective at high feed concentrations, making it suitable for industrial-scale operations [1]. Critically, extraction performance can be tuned through diluent selection: low-aromatic, low-dielectric-constant diluents maximize metal loading, while higher-dielectric-constant diluents accelerate phase separation—a trade-off that can be optimized for specific plant conditions [2]. The C9 chain length provides an optimal balance, avoiding the strong micellization of C12+ analogs that can cause emulsion and phase disengagement problems in non-polar diluent systems [3].

Mild Personal Care and Cosmetic Surfactant Formulations Requiring Low Skin Irritation

Formulators developing mild cleansers, facial washes, baby care products, or sensitive-skin formulations should consider nonyl dihydrogen phosphate (or its sodium/potassium salts) as a sulfate-free primary or co-surfactant. The monoalkyl phosphate class has been shown to deliver CMC values approximately half those of corresponding alkyl sulfates (3.5 × 10⁻³ vs. 7.2 × 10⁻³ mol/L for the C12 homologs) with lower minimum surface tensions (27.5 vs. 32.0 dyne/cm), alongside a remarkably weak skin irritation profile attributed to reduced membrane rupture activity below the CMC [4]. The C9 nonyl chain provides intermediate foaming and detergency characteristics—higher than C8, lower than C12—enabling fine-tuning of cleansing performance versus mildness [5].

Corrosion-Inhibited Nitrogenous Fertilizer Solutions for Agricultural and Industrial Use

Manufacturers of nitrogenous fertilizer solutions (e.g., UAN—urea ammonium nitrate) seeking to mitigate corrosion of storage tanks, piping, and application equipment should incorporate n-nonyl dihydrogen phosphate at 50–150 ppm as a corrosion inhibitor, per the teaching of CA Patent 2093555 [6]. The C7–C10 chain-length window defined in the patent positions C9 nonyl phosphate at the functional center of the validated range. Users prioritizing nonyl phosphate over shorter-chain analogs (C7, C8) benefit from enhanced surface film formation on metal substrates, while avoiding the potential solubility and compatibility limitations of longer-chain (C10+) alternatives in aqueous fertilizer matrices. Incorporation at the point of fertilizer solution constitution is recommended for optimal dispersion and inhibitor performance [6].

Systematic Ligand Optimization for Metal Cation Separations in Research and Specialty Chemical Recovery

Academic and industrial research groups developing selective extractants for metal cation separations—including rare earth elements, transition metals, and actinides—can utilize the triethylene glycol bis(nonyl phosphate) derivative as a well-characterized reference compound within a homologous series spanning C8 through C18 [7]. The nonyl (C9) scaffold provides a defined intermediate point in the lipophilicity spectrum, enabling systematic investigation of how alkyl chain length modulates metal ion selectivity, extraction efficiency, and phase behavior. Percent extraction data at pH 2 are available across the full series, providing a quantitative baseline for structure-activity comparisons [8]. This evidence base supports informed procurement of the nonyl derivative when the target separation requires intermediate hydrophobicity between the C8 and C10 analogs.

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